molecular formula C7H8N2S B14175880 3-[(Prop-2-en-1-yl)sulfanyl]pyridazine CAS No. 915299-92-2

3-[(Prop-2-en-1-yl)sulfanyl]pyridazine

Cat. No.: B14175880
CAS No.: 915299-92-2
M. Wt: 152.22 g/mol
InChI Key: XWIIZIAEQKHXRI-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)sulfanyl]pyridazine is a heterocyclic compound containing a pyridazine ring substituted with a prop-2-en-1-ylsulfanyl group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with prop-2-en-1-ylsulfanyl reagents under specific conditions. One common method involves the nucleophilic substitution reaction of a halogenated pyridazine with prop-2-en-1-ylthiol in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)sulfanyl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Prop-2-en-1-yl)sulfanyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

915299-92-2

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-prop-2-enylsulfanylpyridazine

InChI

InChI=1S/C7H8N2S/c1-2-6-10-7-4-3-5-8-9-7/h2-5H,1,6H2

InChI Key

XWIIZIAEQKHXRI-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=CC=C1

Origin of Product

United States

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